N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(ethylcarbamoylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-15-14(19)17-11-7-4-3-6-10(11)16-13(18)12-8-5-9-20-12/h3-9H,2H2,1H3,(H,16,18)(H2,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBWWWTFARQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophene-2-carboxylic acid with 2-(3-ethylureido)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry
N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide is being investigated for its potential therapeutic applications. Its structure suggests that it may possess antimicrobial , anti-inflammatory , and anticancer properties.
Anticancer Activity
Research indicates that compounds with thiophene derivatives can inhibit cancer cell proliferation. Studies have shown that this compound may interact with specific molecular targets involved in tumor growth and metastasis. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It may modulate pathways related to inflammatory responses, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Biological Applications
In addition to its medicinal properties, this compound is being explored for its biological activities.
Antimicrobial Effects
The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism of action may involve disrupting cellular processes in microorganisms, leading to their death .
Material Science
This compound also finds applications in material science.
Organic Semiconductors
Due to its unique electronic properties, the compound can be utilized in the development of organic semiconductors. Its thiophene backbone allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Corrosion Inhibitors
Research suggests that this compound can serve as a corrosion inhibitor in industrial applications, protecting metals from oxidative damage.
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Mechanism of Action
The mechanism of action of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives vary significantly based on substituents attached to the phenyl ring or adjacent functional groups. Below is a detailed comparison with compounds from the evidence, focusing on synthesis, structural features, and physicochemical properties.
Spectral Characteristics
Infrared (IR) and nuclear magnetic resonance (NMR) spectra highlight substituent-specific features:
- T-IV-B (): IR peaks at 1660 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=C) confirm acryloyl and thiophene moieties .
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): NMR data revealed distinct chemical shifts for nitro (δ 8.2–8.5 ppm) and thiophene protons (δ 7.3–7.7 ppm) .
- Compound 54 (): HRMS confirmed a molecular ion peak at [M+H]⁺ 448.2, consistent with its chlorophenyl-piperidine structure .
The ethylureido group would likely exhibit characteristic NMR signals for urea protons (δ 5–6 ppm) and IR stretches for N-H (3300–3500 cm⁻¹) and urea C=O (1640–1680 cm⁻¹).
Molecular Conformation and Crystal Packing
Dihedral angles between the phenyl and thiophene rings influence molecular conformation:
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Dihedral angles of 13.53° and 8.50° between rings in two asymmetric units, with weak C–H⋯O/S interactions stabilizing the crystal lattice .
- N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (): Planar acryloyl groups may enforce coplanarity between the phenyl and thiophene rings, enhancing π-π stacking .
Data Tables
Table 2: Key Spectral Features
Biological Activity
N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Overview of Biological Activity
This compound has been investigated primarily for its antimicrobial , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to interact with various molecular targets within biological systems.
The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in inflammation and cell proliferation, which are vital in cancer progression and microbial growth.
- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways that contribute to disease states.
Research Findings
Several studies have explored the biological activities of thiophene derivatives, including this compound. Below are key findings from recent research:
Anticancer Activity
-
Inhibition of Tumor Cell Growth : In vitro studies have shown that thiophene carboxamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values as low as 5.46 µM against Hep3B liver cancer cells .
Compound IC50 (µM) Cell Line 2b 5.46 Hep3B 2e 12.58 Hep3B - Mechanisms of Induction : The anticancer effects are partly due to the induction of apoptosis through mitochondrial pathways, which is crucial for overcoming resistance mechanisms in tumor cells .
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria. Its anti-inflammatory activity further supports its potential therapeutic use in conditions characterized by inflammation.
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of thiophene derivatives on various cancer cell lines, revealing that modifications in the thiophene structure can significantly enhance anticancer activity. The study highlighted that certain derivatives could effectively disrupt spheroid formation in cancer cells, indicating potential for inhibiting metastasis .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiophene derivatives, demonstrating their effectiveness against a range of bacterial strains. This study emphasized the need for further exploration into their mechanisms and potential as antibiotic agents.
Q & A
Basic: What are the key synthetic routes for N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves two primary steps:
Urea Linkage Formation : React 3-ethylurea precursors with isocyanate derivatives (e.g., phenyl isocyanate) under anhydrous conditions, using solvents like dichloromethane and catalysts such as triethylamine to stabilize intermediates .
Carboxamide Coupling : Attach the thiophene-2-carboxamide moiety via nucleophilic acyl substitution. Optimize coupling using activating agents like EDC/HOBt in DMF at 0–25°C .
Optimization Strategies :
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Scale-up via continuous flow reactors for improved heat/mass transfer .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the urea and carboxamide groups via H and C shifts (e.g., urea NH protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS with <2 ppm error) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
Basic: What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM doses .
- Enzymatic Inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) using fluorometric/colorimetric substrates .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance biological efficacy?
Methodological Answer:
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Heterocycle Replacement : Replace thiophene with furan to modulate electronic properties (e.g., increased solubility) .
- Urea Linkage Optimization : Test alkyl vs. aryl ureas to balance metabolic stability and target affinity .
Advanced: What strategies can resolve contradictory data regarding the compound’s activity across different cell lines or enzymatic assays?
Methodological Answer:
- Dose-Response Curves : Repeat assays with finer concentration gradients (e.g., 0.1–100 µM) to identify EC variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic Stability Testing : Assess hepatic microsome degradation to rule out pharmacokinetic artifacts .
Advanced: What computational methods are employed to predict binding interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., TrkB receptor) .
- ADME Prediction : Apply SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- QSAR Modeling : Train algorithms on analogs with known bioactivity to prioritize structural modifications .
Advanced: How can the electronic properties of thiophene and urea moieties be exploited in material science applications?
Methodological Answer:
- Organic Semiconductors : Characterize charge-carrier mobility via cyclic voltammetry (e.g., HOMO/LUMO levels) .
- Photovoltaic Devices : Blend with PCBM in bulk heterojunction solar cells; optimize annealing temperatures for film morphology .
Advanced: What experimental approaches are used to elucidate the mechanism of action in modulating biological targets?
Methodological Answer:
- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates with target enzymes .
- siRNA Knockdown : Silence putative targets (e.g., Bcl-2) in cancer cells to confirm apoptosis induction .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .
Advanced: How can researchers address discrepancies in reported synthetic yields or purity levels?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
